Estriol tripropionate

Overview

Description

Estriol tripropionate, also known as estriol tripropanoate, is an estrogen medication. It is an ester of estriol, a naturally occurring estrogen. This compound is primarily used in hormone replacement therapy and has various clinical applications due to its estrogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol tripropionate is synthesized by esterification of estriol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent degradation of the sensitive estriol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Estriol tripropionate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estriol and propionic acid.

Oxidation: this compound can be oxidized to form estrone tripropionate.

Reduction: Reduction reactions can convert this compound back to estradiol tripropionate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Estriol and propionic acid.

Oxidation: Estrone tripropionate.

Reduction: Estradiol tripropionate.

Scientific Research Applications

Estriol tripropionate has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in cellular processes and hormone regulation.

Medicine: Utilized in hormone replacement therapy, particularly for menopausal symptoms and estrogen deficiency conditions.

Industry: Employed in the formulation of pharmaceutical products and hormone therapies

Mechanism of Action

Estriol tripropionate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the estrogenic effects of this compound on the target cell .

Comparison with Similar Compounds

Estriol tripropionate is compared with other estrogen esters such as:

- Estradiol valerate

- Estrone acetate

- Estriol succinate

Uniqueness

This compound is unique due to its specific esterification with propionic acid, which affects its pharmacokinetics and pharmacodynamics. It has a different metabolic profile and duration of action compared to other estrogen esters .

List of Similar Compounds

- Estradiol valerate

- Estrone acetate

- Estriol succinate

Biological Activity

Estriol tripropionate is a synthetic derivative of estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy (HRT) for menopausal women. Understanding the biological activity of this compound is crucial for its application in clinical settings, particularly regarding its effects on estrogen receptors and its potential therapeutic benefits.

This compound acts as an agonist for estrogen receptors, specifically ERα and ERβ. Its binding affinity to these receptors is significantly lower than that of estradiol, with relative binding affinities (RBA) reported as follows:

- ERα : 11-14% of estradiol

- ERβ : 18-21% of estradiol

This lower potency suggests that this compound may have a milder estrogenic effect, which can be beneficial in minimizing side effects associated with stronger estrogens .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Protein Binding | 92% (Albumin: 91%, SHBG: 1%) |

| Metabolism | Liver, intestines |

| Elimination Half-Life | Oral: 5–10 hours; IM: 1.5–5.3 hours; IV: 20 minutes |

| Excretion | Urine (>95% as conjugates) |

These characteristics indicate that this compound is rapidly metabolized and excreted, which may influence dosing regimens in clinical practice .

Clinical Applications

This compound is utilized in various therapeutic contexts, particularly in HRT for alleviating menopausal symptoms. A study involving compounded bioidentical hormone therapy demonstrated significant improvements in quality-of-life measures among peri/postmenopausal women receiving treatment with estriol and estradiol. Key findings included:

- Reduction in Greene Climacteric Scale scores

- Improvements in anxiety and depression scales

- Favorable changes in cardiovascular biomarkers such as C-reactive protein and fibrinogen .

Case Study 1: Hormone Replacement Therapy

A prospective cohort study examined the long-term effects of compounded bioidentical hormone therapy including this compound. The study involved 300 women who received treatment over eight weeks. Results indicated:

- Significant relief from menopausal symptoms

- No adverse effects on prothrombotic potential

- Improvements in metabolic parameters such as fasting glucose and triglycerides .

Case Study 2: Cancer Research Implications

Research has shown that estriol can inhibit the proliferation of certain cancer cells by blocking the G protein-coupled estrogen receptor (GPER). This property may provide a therapeutic avenue for managing hormone-sensitive cancers, particularly triple-negative breast cancer. Estriol's antagonistic action at high concentrations suggests potential for use in combination therapies to mitigate the effects of more potent estrogens like estradiol .

Summary of Biological Effects

The biological activity of this compound encompasses a range of effects that are beneficial for menopausal women while also presenting potential applications in cancer therapy. Its lower potency compared to other estrogens may reduce the risk of adverse effects associated with higher doses.

Key Biological Effects:

- Estrogenic Activity : Agonist for ERα and ERβ with lower potency.

- Cardiovascular Benefits : Positive impact on inflammatory markers and metabolic health.

- Cancer Cell Modulation : Potential inhibitory effects on hormone-sensitive cancers.

Properties

CAS No. |

2236-31-9 |

|---|---|

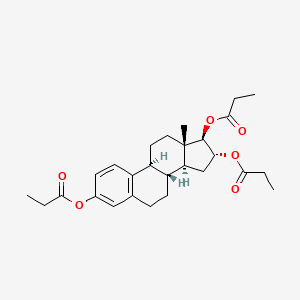

Molecular Formula |

C27H36O6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |

InChI |

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |

InChI Key |

ONMZMZJEZHMWQL-REUUDLSRSA-N |

SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Isomeric SMILES |

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Canonical SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Key on ui other cas no. |

2236-31-9 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.